molecular formula C15H10BrF3O B1346873 2-(4-Bromophenyl)-2'-trifluoromethylacetophenone CAS No. 898784-23-1

2-(4-Bromophenyl)-2'-trifluoromethylacetophenone

Cat. No.: B1346873
CAS No.: 898784-23-1
M. Wt: 343.14 g/mol
InChI Key: UWWVOIIZMVHEMS-UHFFFAOYSA-N
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Description

Structural Identification and Nomenclature

This compound possesses the molecular formula C15H10BrF3O with a molecular weight of 343.14 grams per mole. The compound is registered under the Chemical Abstracts Service number 898784-23-1 and maintains the PubChem identification number 24723920. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-(4-bromophenyl)-1-[2-(trifluoromethyl)phenyl]ethanone.

The structural architecture of this molecule features a central acetophenone core with distinct substitution patterns on both aromatic rings. The 4-bromophenyl moiety contributes a halogen substituent at the para position relative to the methylene bridge, while the 2'-trifluoromethyl group introduces fluorinated functionality at the ortho position of the carbonyl-bearing aromatic ring. This specific substitution pattern creates a molecule with unique electronic and steric properties that influence its chemical behavior and potential applications.

Table 1: Molecular Properties of this compound

Property Value Source
Molecular Formula C15H10BrF3O PubChem
Molecular Weight 343.14 g/mol PubChem
Chemical Abstracts Service Number 898784-23-1 PubChem
PubChem Compound Identification 24723920 PubChem
International Chemical Identifier Key UWWVOIIZMVHEMS-UHFFFAOYSA-N PubChem
Simplified Molecular Input Line Entry System C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)Br)C(F)(F)F PubChem

The compound exhibits stereochemical characteristics typical of substituted acetophenones, with the methylene group serving as a flexible linker between the two aromatic systems. The presence of both electron-withdrawing groups (bromine and trifluoromethyl) creates distinct electronic environments that can influence reactivity patterns and intermolecular interactions.

Historical Context in Organofluorine Chemistry

The development of this compound occurs within the broader historical framework of organofluorine chemistry, a field that began before elemental fluorine itself was successfully isolated. The scientific discipline treating organofluorine compounds started with foundational work by Alexander Borodin, who is recognized for creating the first organofluorine compound through nucleophilic replacement of halogen atoms by fluoride in 1862. This pioneering work established halogen exchange as a fundamental method for introducing fluorine atoms into organic molecules, a technique that remains broadly utilized in modern fluorochemical industry.

The actual first synthesis of an organofluorine compound was reported by Dumas and colleagues in 1835, who prepared methyl fluoride from dimethyl sulfate. However, the field remained relatively undeveloped until the 1920s due to the hazards and difficulties associated with handling highly reactive and corrosive fluorine-containing reagents. Industrial organofluorine chemistry experienced dramatic development over 80 years, particularly during World War II, when fluorochemical materials became essential for specialized applications.

Table 2: Key Historical Milestones in Organofluorine Chemistry

Year Researcher(s) Achievement Significance
1835 Dumas et al. First organofluorine compound synthesis Established methyl fluoride preparation
1862 Alexander Borodin First nucleophilic fluoride replacement Foundation of halogen exchange methodology
1886 Henri Moissan Elemental fluorine isolation Enabled direct fluorination reactions
1927 Friedrich Lehmann First trifluoromethyl biological activity investigation Initiated pharmaceutical fluorine research
1892 Frédéric Swarts Early trifluoromethylation method Developed antimony fluoride-based synthesis

The trifluoromethyl group present in this compound has particular historical significance within organofluorine chemistry. Friedrich Lehmann conducted the first investigations of trifluoromethyl groups in relationship to biological activity in 1927. An early synthetic method for introducing trifluoromethyl groups was developed by Frédéric Swarts in 1892, utilizing antimony fluoride to convert benzotrichloride to trifluoromethylated products. This reaction formed the basis for industrial applications, with subsequent developments in the 1930s replacing antimony trifluoride with hydrogen fluoride for improved synthetic accessibility.

The development of synthetic methods for adding trifluoromethyl groups to chemical compounds remains actively pursued in academic research, with trifluoromethylated compounds maintaining importance in pharmaceutical industry and agrochemicals. The presence of the trifluoromethyl substituent in this compound places this compound within the contemporary context of advanced organofluorine synthesis and application.

Position within Aromatic Ketone Research

Aromatic ketones have established themselves as valuable intermediates in chemical synthesis, particularly in cross-coupling reactions where different chemical entities are combined to form new compounds. The deacylative cross-coupling process removes the acyl group from aromatic ketones, enabling bonding with other chemicals to produce diverse useful compounds essential for producing aromatic compounds used in various industries including agrochemicals.

Recent developments in aromatic ketone chemistry have addressed traditional limitations associated with the difficulty of breaking strong carbon-carbon bonds. These robust bonds present challenges requiring specific conditions or catalysts, with traditional methods involving complex and costly procedures utilizing directing groups and substantial amounts of transition metals. Contemporary research led by investigators such as Professor Junichiro Yamaguchi has developed groundbreaking methodologies that optimize the conversion of aromatic ketones into aromatic esters through sequential reaction processes.

Table 3: Applications of Aromatic Ketones in Contemporary Research

Application Area Methodology Research Focus Reference
Photochemical Synthesis Aromatic ketone catalysis Imidazo-isoquinolinone derivatives Hammond et al.
Cross-coupling Reactions Deacylative processes Agrochemical intermediates Yamaguchi group
Battery Technology Presodiating reagents Sodium-ion battery cathodes Zhao et al.
Medicinal Chemistry Chalcone derivatives Biological activity screening Various researchers

Within medicinal chemistry research, aromatic ketones bearing specific substitution patterns have demonstrated significant biological activities. Chalcone derivatives, which possess a ketoethylenic moiety, exhibit wide spectrum antiproliferative, antifungal, antibacterial, antiviral, antileishmanial, and antimalarial pharmacological properties due to their reactive α,β-unsaturated carbonyl group. Recent developments in heterocyclic chemistry have led to synthesis of chalcone derivatives bearing nitrogen, oxygen, and sulfur heterocycles, revealing biological potential for disease target applications.

The photochemical applications of aromatic ketones have gained particular attention, with aromatic ketones serving as inexpensive and stable photocatalysts that resist photodegradation. These compounds enable efficient photocatalytic decarboxylative radical addition and cyclization strategies for synthesizing complex heterocyclic structures. The tolerance of aromatic ketone photocatalysts for wide ranges of functional groups makes them valuable for both alkyl and aryl radical chemistry.

Properties

IUPAC Name

2-(4-bromophenyl)-1-[2-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF3O/c16-11-7-5-10(6-8-11)9-14(20)12-3-1-2-4-13(12)15(17,18)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWVOIIZMVHEMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642319
Record name 2-(4-Bromophenyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one
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Molecular Weight

343.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-23-1
Record name Ethanone, 2-(4-bromophenyl)-1-[2-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation

Methodology:

  • The classical approach involves the Friedel-Crafts acylation of 4-bromobenzene with trifluoroacetyl chloride or trifluoromethylacetophenone derivatives.
  • A Lewis acid catalyst such as aluminum chloride (AlCl3) is used to facilitate the acylation.
  • The reaction is conducted under anhydrous conditions to prevent catalyst hydrolysis.
  • Temperature control is critical, typically maintained between 0°C and 60°C during reagent addition, followed by heating to 80-100°C for completion.

Reaction Scheme:

4-Bromobenzene + Trifluoroacetyl chloride + AlCl3 → 2-(4-Bromophenyl)-2'-trifluoromethylacetophenone

Industrial Considerations:

  • Continuous flow reactors are employed for scale-up to improve yield and process control.
  • Precise control of temperature, pressure, and reactant ratios enhances selectivity and reduces by-products.

Advantages:

  • Straightforward and well-established.
  • High yield and purity achievable with optimized conditions.

Cross-Coupling Reactions (Suzuki-Miyaura Coupling)

Methodology:

  • This method involves the palladium-catalyzed Suzuki-Miyaura coupling between 4-bromophenylboronic acid and trifluoromethyl-substituted aryl halides.
  • Reaction conditions typically include a palladium catalyst, base (e.g., K2CO3), and a suitable solvent such as toluene or dioxane.
  • The reaction proceeds under inert atmosphere (nitrogen or argon) at elevated temperatures (80-110°C).

Advantages:

  • Allows for selective formation of the target compound with minimal side reactions.
  • Useful for introducing the trifluoromethylacetophenone moiety with high regioselectivity.

Grignard Reagent Approach

Methodology:

  • Preparation of a Grignard reagent from 4-bromobenzene or its trifluoromethylated analogs by reaction with magnesium turnings in dry tetrahydrofuran (THF) under nitrogen atmosphere.
  • The Grignard reagent is then reacted with ketene or ketene equivalents in the presence of transition metal catalysts (e.g., iron ligands) and aliphatic acids at low temperatures (0 to -10°C).
  • The reaction mixture is stirred for 2-4 hours, and the product is isolated by extraction and purification.

Yields:

  • Reported yields range from 75% to 85% depending on reaction conditions and purification methods.

Advantages:

  • Provides a route to high-purity trifluoromethyl acetophenone derivatives.
  • Suitable for large-scale synthesis with proper control.
Preparation Method Key Reagents & Catalysts Reaction Conditions Yield (%) Advantages Limitations
Friedel-Crafts Acylation 4-Bromobenzene, Trifluoroacetyl chloride, AlCl3 Anhydrous, 0-60°C addition, 80-100°C reaction 70-85 Simple, well-established, scalable Requires strict moisture control
Suzuki-Miyaura Coupling 4-Bromophenylboronic acid, Pd catalyst, base 80-110°C, inert atmosphere 65-80 High selectivity, mild conditions Palladium catalyst cost
Grignard Reagent Approach 4-Bromobenzene, Mg, ketene, Fe ligands Dry THF, 0 to -10°C, inert atmosphere 75-85 High purity, scalable Sensitive to moisture, requires low temp
  • Spectroscopic characterization is essential for confirming the structure and purity of the compound. Key techniques include:

    • ¹H NMR: Aromatic proton multiplets between 6.8–7.6 ppm; absence of ketone proton signals.
    • ¹⁹F NMR: Triplet near -60 ppm indicative of the trifluoromethyl group.
    • IR Spectroscopy: Strong carbonyl (C=O) stretch around 1680 cm⁻¹ and C-Br stretch near 560 cm⁻¹.
    • Mass Spectrometry: Molecular ion peak at m/z 333.04 with characteristic bromine isotopic pattern.
  • Industrial synthesis benefits from continuous flow technology, which allows for better heat and mass transfer, leading to improved yields and reproducibility.

  • Alternative synthetic routes involving diazo intermediates and catalyst-controlled C–H functionalization have been explored but are less common for this specific compound.

The preparation of this compound is predominantly achieved via Friedel-Crafts acylation, Suzuki-Miyaura cross-coupling, and Grignard reagent methodologies. Each method offers distinct advantages in terms of yield, selectivity, and scalability. Friedel-Crafts acylation remains the most straightforward and industrially favored approach, while cross-coupling and Grignard methods provide alternative routes with specific benefits. Careful control of reaction conditions and purification steps is critical to obtaining high-purity product suitable for advanced applications.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the para position of the phenyl ring enables nucleophilic and transition metal-catalyzed substitutions.

Suzuki-Miyaura Cross-Coupling

This reaction replaces the bromine with aryl or heteroaryl groups using palladium catalysts.

Reagents/ConditionsProductYieldReferences
Pd(PPh₃)₄, arylboronic acid, K₂CO₃, THFBiaryl ketone derivatives75–85%

Industrial applications utilize continuous flow reactors to optimize yields and purity.

Benzylic Functionalization

The LiN(SiMe₃)₂/Cs⁺ system enables deprotonation at benzylic positions, facilitating coupling with electrophiles like Weinreb amides:

Reagents/ConditionsProductYieldReferences
LiN(SiMe₃)₂, Cs₂SO₄, 2-MeTHF, 110°CSubstituted acetophenone derivatives65%

This method avoids cryogenic conditions, enhancing scalability.

Radical-Mediated Reactions

Radical cross-electrophile coupling under photocatalytic or electrochemical conditions enables bond formation without traditional metal catalysts.

Reagents/ConditionsProductYieldReferences
Photoredox catalyst, allyl bromideα-Trifluoromethyl amines60–75%

This approach is notable for synthesizing bioactive molecules like PAF antagonists.

Reduction Reactions

The ketone moiety undergoes selective reduction to secondary alcohols.

Reagents/ConditionsProductYieldReferences
LiAlH₄, THF, 0°C to rt2-(4-Bromophenyl)-2'-trifluoromethylphenethyl alcohol88%

Reduction preserves the bromophenyl and trifluoromethyl groups, enabling downstream functionalization.

Mechanistic Insights

  • Suzuki Coupling : Proceeds via oxidative addition of Pd(0) to the C–Br bond, transmetallation with boronic acid, and reductive elimination.

  • Radical Pathways : Initiated by single-electron transfer (SET), generating aryl radicals that couple with allyl or trifluoromethyl partners .

Scientific Research Applications

2-(4-Bromophenyl)-2'-trifluoromethylacetophenone is an organic compound with a bromophenyl group and a trifluoromethyl group attached to an acetophenone core. It has the molecular formula C15H10BrF3OC_{15}H_{10}BrF_3O and a molecular weight of 359.15 g/mol. This compound is used in scientific research, with applications in medicinal chemistry, material science, and biological studies.

Scientific Research Applications

This compound is a versatile compound with applications in medicinal chemistry, material science, and biological studies.

Medicinal Chemistry

  • Intermediate in Synthesis: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
  • Enzyme Inhibition: The compound can interact with and potentially inhibit various enzymes by binding to the active site and blocking substrate access.
  • Cell Signaling Modulation: It may influence cellular signaling pathways by interacting with membrane receptors or intracellular signaling proteins, leading to altered cellular responses.
  • Gene Expression Regulation: The compound can modulate gene expression by affecting transcription factors and other regulatory proteins, which may result in changes in the expression of genes involved in various biological processes.

Material Science

  • Development of Advanced Materials: It is utilized in the development of advanced materials, including polymers and liquid crystals.

Biological Studies

  • Probe in Biochemical Assays: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Chemical Reactions

2-(4-Bromophenyl)-2’-trifluoromethylacetophenone can undergo substitution, oxidation, and reduction reactions.

  • Substitution Reactions: The bromine atom can be substituted with nucleophiles like amines or thiols. Common reagents include sodium azide (NaN3NaN_3) or potassium thiocyanate (KSCNKSCN) in the presence of a base such as potassium carbonate (K2CO3K_2CO_3). This reaction can lead to the formation of azides or thiocyanates.
  • Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4KMnO_4) or chromium trioxide (CrO3CrO_3).
  • Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives using reducing agents such as sodium borohydride (NaBH4NaBH_4) or lithium aluminum hydride (LiAlH4LiAlH_4).

This compound has potential biological activities.

  • Anticancer Activity: It can induce apoptosis in cancer cell lines by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
  • Anti-inflammatory Effects: It can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, suggesting its potential as a treatment for inflammatory diseases by modulating immune responses.
  • Enhanced Potency: Trifluoromethylated compounds exhibit enhanced potency against certain targets compared to their non-fluorinated counterparts.

Case Studies

  • Anticancer Activity: A study showed that the compound significantly induced apoptosis in various cancer cell lines by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins, indicating its potential as a chemotherapeutic agent.
  • Anti-inflammatory Effects: An investigation revealed that the compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharides (LPS), suggesting its potential as a treatment for inflammatory diseases through immune response modulation.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2’-trifluoromethylacetophenone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The bromophenyl group can facilitate binding to hydrophobic pockets, while the trifluoromethyl group can enhance metabolic stability and bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights structural analogs of 2-(4-Bromophenyl)-2'-trifluoromethylacetophenone and their key attributes:

Compound Name Substituents Biological Activity/Application Key References
This compound 4-Bromophenyl, 2'-trifluoromethyl Intermediate for antifungal agents
2-Bromo-4'-methoxyacetophenone Bromo, 4'-methoxy Industrial/laboratory intermediate
Oxadiazole derivatives (e.g., 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole) 4-Bromophenyl, chlorophenyl Anti-inflammatory (59.5–61.9% activity)
Pyridazinone derivatives (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) 4-Bromophenyl, methoxybenzyl FPR2 agonist (calcium mobilization)
2-Bromo-4'-phenylacetophenone Bromo, 4'-phenyl Synthetic intermediate

Substituent Effects on Reactivity and Bioactivity

  • Trifluoromethyl vs. Methoxy/Phenyl Groups: The trifluoromethyl group in the target compound is strongly electron-withdrawing, enhancing electrophilicity at the ketone group and facilitating nucleophilic substitutions. In contrast, methoxy (electron-donating) or phenyl (neutral) groups in analogs like 2-Bromo-4'-methoxyacetophenone or 2-Bromo-4'-phenylacetophenone reduce electrophilicity, altering reaction kinetics and product stability .
  • Bromophenyl Moieties: The 4-bromophenyl group is a common feature in bioactive compounds, contributing to π-π stacking interactions in receptor binding. For example, oxadiazole derivatives with this group exhibit anti-inflammatory activity comparable to indomethacin (64.3% vs. 59.5–61.9% at 20 mg/kg) . Similarly, pyridazinone derivatives act as FPR2 agonists, leveraging the bromophenyl group for receptor affinity .
  • Pharmacological Profile : While the target compound itself lacks direct bioactivity data in the provided evidence, its structural analogs demonstrate how substituent choice dictates biological function. For instance, trifluoromethyl groups are often linked to improved metabolic stability in drug candidates, whereas methoxy groups may enhance solubility .

Biological Activity

2-(4-Bromophenyl)-2'-trifluoromethylacetophenone, also known by its CAS number 898784-23-1, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C15H11BrF3O
  • Molecular Weight : 359.15 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. This interaction may occur through competitive inhibition where the compound binds to the active site of the enzyme, blocking substrate access.
  • Cell Signaling Modulation : It may influence cellular signaling pathways by interacting with membrane receptors or intracellular signaling proteins, leading to altered cellular responses.
  • Gene Expression Regulation : The compound can modulate gene expression by affecting transcription factors and other regulatory proteins, which may result in changes in the expression of genes involved in various biological processes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces levels of pro-inflammatory cytokines
Enzyme InhibitionInhibits specific metabolic enzymes
AntioxidantScavenges free radicals and reduces oxidative stress

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of this compound, researchers found that the compound significantly induced apoptosis in various cancer cell lines. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of the compound. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharides (LPS). The results indicated that this compound could serve as a potential treatment for inflammatory diseases by modulating immune responses.

Research Findings

Recent research has highlighted that trifluoromethylated compounds like this compound are gaining recognition for their biological activities. A study demonstrated that compounds with trifluoromethyl groups exhibited enhanced potency against certain targets compared to their non-fluorinated counterparts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(4-Bromophenyl)-2'-trifluoromethylacetophenone?

  • Methodology :

  • Friedel-Crafts Acylation : React 4-bromobenzene with trifluoroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) to introduce the trifluoromethylacetophenone moiety .
  • Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling between 4-bromophenylboronic acid and trifluoromethyl-substituted aryl halides under palladium catalysis .
  • Diazo Transfer : Evidence from catalyst-controlled C–H functionalization suggests diazo intermediates (e.g., 2-(4-bromophenyl)-2-diazoacetate derivatives) can be tailored for selective functionalization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what are the diagnostic signals?

  • NMR Spectroscopy :

  • ¹H NMR : Aromatic protons (6.8–7.6 ppm, multiplet for bromophenyl), ketone proton absence (C=O).
  • ¹⁹F NMR : Distinct triplet near -60 ppm for CF₃ group .
    • IR Spectroscopy : Strong C=O stretch (~1680 cm⁻¹), C-Br stretch (~560 cm⁻¹) .
    • Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₅H₉BrF₃O (exact mass: 333.04 g/mol), with isotopic patterns for Br .

Advanced Research Questions

Q. How can researchers resolve discrepancies between X-ray crystallographic data and solution-state NMR structural analyses?

  • Crystallographic Challenges : Twinning or disorder in crystals (common with bulky substituents like CF₃) may distort X-ray results. Use SHELXL refinement tools with high-resolution data to model disorder .
  • Dynamic Effects in Solution : Conformational flexibility (e.g., rotation around C-C bonds) can cause NMR signal averaging. Variable-temperature NMR or DFT calculations can identify dominant conformers .

Q. What experimental and computational strategies elucidate the electronic effects of the trifluoromethyl group on reactivity?

  • Hammett Studies : Compare reaction rates with analogs (e.g., -CF₃ vs. -CH₃) to quantify electron-withdrawing effects.
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Kinetic Isotope Effects : Probe transition states in reactions like nucleophilic aromatic substitution to assess CF₃’s electronic impact .

Q. How can regioselectivity challenges in functionalizing the bromophenyl ring be addressed?

  • Directed C–H Activation : Use directing groups (e.g., -COCF₃) to steer metal-catalyzed functionalization to specific positions .
  • Protecting Group Strategies : Temporarily block reactive sites (e.g., ketone protection via acetal formation) to isolate desired regioisomers .

Data Analysis and Contradictions

Q. How should conflicting mass spectrometry and elemental analysis data be interpreted?

  • Isotopic Patterns : Confirm Br’s characteristic 1:1 doublet in MS to rule out impurities.
  • Combined Techniques : Pair MS with combustion analysis (C/H/Br quantification) to validate purity .

Q. What are the limitations of crystallographic refinement for this compound, and how are they mitigated?

  • High Thermal Motion : Bulky CF₃ groups increase displacement parameters. Use low-temperature data collection (e.g., 100 K) to improve resolution .
  • Twinned Crystals : Apply twin refinement in SHELXL or use synchrotron radiation for enhanced data quality .

Safety and Stability Considerations

Q. What precautions are essential for handling brominated trifluoromethylacetophenone derivatives?

  • Stability : Store under inert atmosphere (Ar/N₂) to prevent hydrolysis of CF₃ or C-Br bonds.
  • Toxicity : Use fume hoods for synthesis; brominated aromatics are potential irritants (refer to SDS guidelines for methyl 2-bromo-2-(4-bromophenyl)acetate analogs) .

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